Soyasaponin I

描述

Soyasaponin I is a triterpenoid saponin composed of soyasapogenol B with an alpha-L-rhamnopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->2)-beta-D-glucopyranosiduronic acid moiety attached at the 3-position via a glycosidic linkage . It is a pentacyclic triterpenoid, a triterpenoid saponin, a trisaccharide derivative, and a carbohydrate acid derivative . It is functionally related to soyasapogenol B .

Synthesis Analysis

Soyasaponin I is biosynthesized from soyasapogenol B by successive sugar transfer reactions . In vitro analysis revealed that GmSGT2 transfers a galactosyl group from UDP-galactose to soyasapogenol B monoglucuronide, and that GmSGT3 transfers a rhamnosyl group from UDP-rhamnose to soyasaponin III .

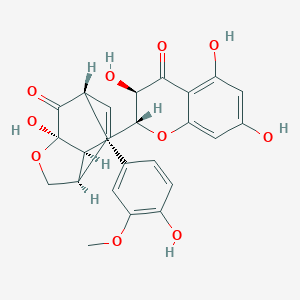

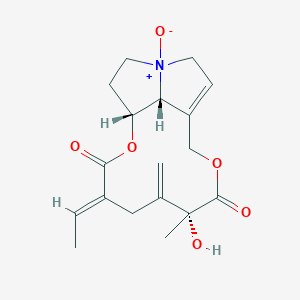

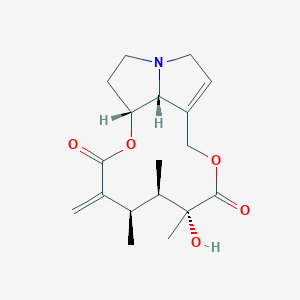

Molecular Structure Analysis

The molecular formula of Soyasaponin I is C48H78O18 . The molecular weight is 943.1 g/mol . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 R )-6- [ [ (3 S ,4 S ,4 aR ,6 aR ,6 bS ,8 aR ,9 R ,12 aS ,14 aR ,14 bR )-9-hydroxy-4- (hydroxymethyl)-4,6 a ,6 b ,8 a ,11,11,14 b -heptamethyl-1,2,3,4 a ,5,6,7,8,9,10,12,12 a ,14,14 a -tetradecahydropicen-3-yl]oxy]-5- [ (2 S ,3 R ,4 S ,5 R ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-3- [ (2 S ,3 R ,4 R ,5 R ,6 S )-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid .

Chemical Reactions Analysis

The chemical reactions involving Soyasaponin I are primarily related to its biosynthesis. As mentioned earlier, GmSGT2 and GmSGT3 enzymes play a crucial role in the biosynthesis of Soyasaponin I .

Physical And Chemical Properties Analysis

Soyasaponin I is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties . This is due to its structure, which consists of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain .

科学研究应用

植物防御和人类健康:Soyasaponin I 在植物防御中起着重要作用,并对人类健康有影响。它参与根际微生物相互作用、生物合成调节和免疫效应,可能提供治疗益处。它的生物利用度和生物转化过程也备受关注 (Yates, Roberson, Ramsue, & Song, 2021)。

生物功能:Soyasaponin I 具有抗炎、抗诱变、抗癌、抗菌、保肝和保护心血管的活性,是功能性食品应用的候选物 (Guang, Chen, Sang, & Cheng, 2014)。

结肠抗癌活性:Soyasaponin I 已被研究其抑制结肠癌细胞生长的能力,表明其作为结肠癌饮食化学预防剂的潜力 (Gurfinkel & Rao, 2003)。

癌细胞凋亡诱导:Soyasaponin I 和 III 可以诱导肝癌细胞系的凋亡,有助于大豆的生物活性和化学预防特性 (Zhang & Popovich, 2010)。

生物技术生产:Soyasaponin I 已使用 Tipuana speciosa 的细胞悬浮培养高产,证明了其通过生物技术方法大规模生产的潜力 (Kassem 等人,2021)。

炎症抑制:Soyasaponin I 已显示出通过抑制 ROS 介导的 PI3K/Akt/NF-kB 通路激活来抑制炎症的有效性 (Zha 等人,2014)。

抗肥胖作用:研究表明,包括 Soyasaponin I 在内的皂苷可以通过下调脂肪细胞发育的关键调节因子 PPARγ,在脂肪细胞中发挥抗肥胖作用 (Yang 等人,2015)。

结肠炎减轻:已发现 Soyasaponin I 通过抑制 NF-κB 通路减轻小鼠模型中的结肠炎,表明其在炎症性肠病中具有潜在的治疗应用 (Lee, Park, Yeo, Han, & Kim, 2010)。

抗病毒特性:尽管更关注皂苷 II,但有研究表明包括皂苷 I 在内的皂苷具有潜在的抗病毒活性 (Hayashi, Hayashi, Hiraoka, & Ikeshiro, 1997)。

生物利用度和吸收:关于皂苷 I 在人肠细胞中吸收和在人体中的生物利用度的研究为其潜在的饮食应用提供了至关重要的见解 (Hu, Reddy, Hendrich, & Murphy, 2004)。

分离和纯化方案:对从大豆和其他来源有效分离和纯化皂苷(包括皂苷 I)的研究对其在各种应用中的利用至关重要 (Zhao, Yan, Huang, & Sun, 2012)。

代谢途径和雌激素作用:人肠道菌群对皂苷 I 的代谢及其产生的雌激素和细胞毒性作用已得到研究,突出了该化合物在人体内的复杂相互作用 (Chang 等人,2009)。

作用机制

Target of Action

Soyasaponin I, also known as Soyasaponin Bb, primarily targets the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . TLR4 and MyD88 are key components of the innate immune system, playing a crucial role in the initiation of inflammatory responses .

未来方向

Soyasaponin I has been reported to possess specific bioactive properties, such as in vitro anti-cancer properties by modulating the cell cycle and inducing apoptosis . It has also been found to alleviate hypertensive intracerebral hemorrhage by inhibiting the renin-angiotensin-aldosterone system . These findings suggest that Soyasaponin I may serve as an effective drug for the treatment of certain conditions in the future .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDAHAWQAGSZDD-IOVCITQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031429 | |

| Record name | Soyasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Soyasaponin I | |

CAS RN |

51330-27-9 | |

| Record name | Soyasaponin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51330-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soyasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Soyasaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

A: Soyasaponin I acts as a renin inhibitor, targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) [, ]. This inhibition disrupts the RAAS pathway, ultimately leading to a decrease in blood pressure.

A: Molecular docking simulations and molecular dynamics studies suggest that while Soyasaponin I binds to the active site of renin, it may not completely block angiotensinogen binding []. This suggests a potential partial non-competitive inhibition mechanism, attenuating the formation of the renin-angiotensinogen complex.

A: Research indicates that Soyasaponin I inhibits the NF-κB pathway, a key regulator of inflammation [, ]. This inhibition leads to decreased production of pro-inflammatory cytokines (TNF-α and IL-1β), inflammatory mediators (NO and PGE2), and inflammatory enzymes (COX-2 and iNOS) [].

A: Soyasaponin I has a molecular formula of C48H78O18 and a molecular weight of 943.1 g/mol [, ].

ANone: Soyasaponin I can be identified through various spectroscopic techniques. Key data points include:

- NMR: 1H and 13C NMR spectra are crucial for structural elucidation, particularly for determining the sugar moiety attachments and stereochemistry [, , , ].

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and fast atom bombardment mass spectrometry (FAB-MS) are used to determine the molecular weight and fragmentation patterns [, , , ].

A: The stability of Soyasaponin I can be affected by storage conditions. Studies have shown that the ratio of Soyasaponin I to its DDMP-conjugated form increases with storage time in dehulled peas, suggesting hydrolysis of the conjugate during storage [].

A: Soyasaponin I itself does not possess catalytic properties. It is a substrate for enzymes like saponin hydrolases that cleave its glycosidic bonds [].

A: Yes, molecular docking simulations and molecular dynamics studies have been employed to investigate the interaction of Soyasaponin I with renin, providing insights into its potential inhibitory mechanism [, ].

A: * Anti-complementary activity: The presence of a trisaccharide group in Soyasaponin I contributes to its anti-complementary activity, which is more potent compared to diglycosidic or monoglycosidic analogs []. The free acid form of the glucuronic acid moiety also plays a crucial role in this activity [].* Anti-HSV-1 activity: The presence of a glucosyl unit in the central sugar moiety enhances anti-HSV-1 activity []. Additionally, a carbonyl group at C-22 of the aglycone moiety contributes more to the activity than a hydroxyl group at the same position, while a hydroxyl group at C-24 might reduce the activity [].* Hepatoprotective activity: Studies comparing Soyasaponin I with its aglycone (soyasapogenol B) and its metabolites (soyasapogenol B monoglucuronide, Soyasaponin III) indicate that the type and number of sugar moieties attached to the aglycone influence the hepatoprotective activity [, ].

A: Soyasaponin I exhibits low absorption in human intestinal cells and undergoes significant metabolism by gut microorganisms, leading to low bioavailability []. Formulating strategies that enhance its stability in the gastrointestinal tract and improve its absorption could increase its bioavailability.

ANone: Specific SHE regulations concerning Soyasaponin I are currently unavailable as it is not yet a registered pharmaceutical product.

A: Studies show limited absorption of Soyasaponin I in the human gut []. It is primarily metabolized by intestinal microflora into soyasapogenol B, which is then excreted in feces [, ].

A:

Anti-inflammatory activity: LPS-stimulated mouse peritoneal macrophages have been used to assess the inhibitory effects of Soyasaponin I on inflammatory markers [].* Hepatoprotective activity: Primary cultures of rat hepatocytes have been used to evaluate the protective effects of Soyasaponin I and its analogs against immunologically-induced liver injury [].* Cytotoxicity:* Various cancer cell lines, including A549, MCF7, HeLa, and HepG2, have been used to assess the cytotoxic potential of Soyasaponin I and its metabolite, soyasapogenol B [].

A: * Hypertension: Spontaneously hypertensive rats have been used to investigate the anti-hypertensive effects of Soyasaponin I [].* Colitis: The TNBS-induced colitis mouse model has been used to study the anti-inflammatory effects of Soyasaponin I in vivo [].* Gastric ulcers: Diclofenac-induced gastric ulcers in rats have been used to investigate the gastroprotective effects of Soyasaponin I [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[10]-Shogaol](/img/structure/B192378.png)